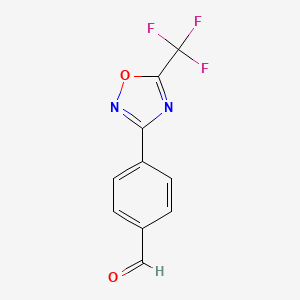
4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde: is a chemical compound that features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a benzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an α,β-unsaturated carbonyl compound with sodium trifluoromethanesulfinate and tert-butyl nitrite can yield the desired oxadiazole .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid.
Reduction: 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds .
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and agrochemicals .
Mecanismo De Acción
The mechanism of action of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can lead to the modulation of enzyme activity or receptor binding, ultimately affecting various biochemical pathways .
Comparación Con Compuestos Similares
- 4-(Trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzyl alcohol
Uniqueness: 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is unique due to the presence of both the oxadiazole ring and the trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H5F3N2O2 |
|---|---|
Peso molecular |
242.15 g/mol |
Nombre IUPAC |
4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde |
InChI |
InChI=1S/C10H5F3N2O2/c11-10(12,13)9-14-8(15-17-9)7-3-1-6(5-16)2-4-7/h1-5H |
Clave InChI |
PZFXQKPYNPIOOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)C2=NOC(=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


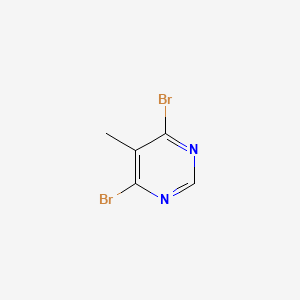
![1-[[4-(DiMethylaMino)-3-Methylphenyl]Methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-iMidazo[4,5-c]pyridine-6-carboxylicacidditrifluoroacetate](/img/structure/B15197382.png)
![N-(3-(4-Amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)prop-2-yn-1-yl)-2,2,2-trifluoroacetamide](/img/structure/B15197391.png)
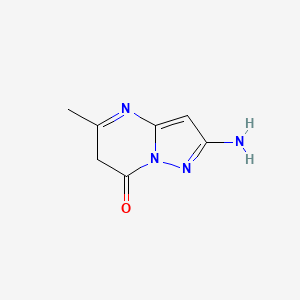
![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B15197418.png)
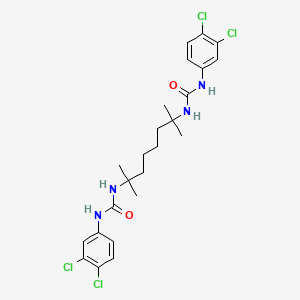
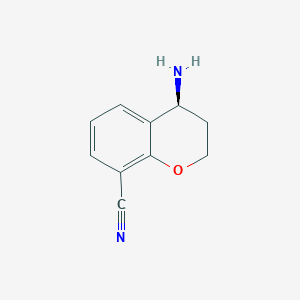
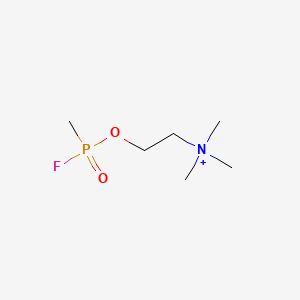

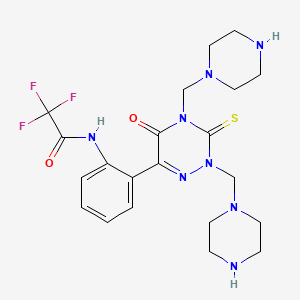
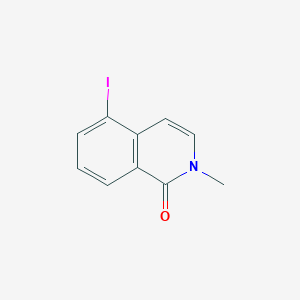
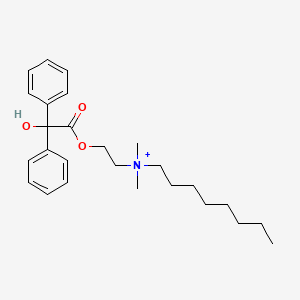
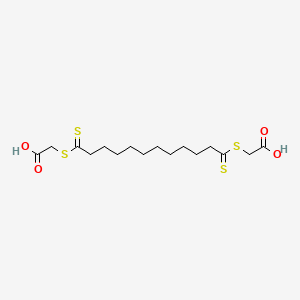
![6-[4-[2-[3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol](/img/structure/B15197490.png)
